![molecular formula C21H28N2O3 B5616817 1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide](/img/structure/B5616817.png)
1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves strategies like analogue-based rational design, synthesis, and screening. For instance, novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides have been synthesized as TRPM8 antagonists through these methods. The synthesis processes often involve exploring the effects of various aryl groups and their substituents on in-vitro potency, with certain derivatives demonstrating significant pharmacological potential (Chaudhari et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using spectroscopic methods and elemental analysis. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been characterized in this manner, with their antibacterial activities assessed against various bacteria (Pouramiri et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cyclization processes. For example, piperidine-mediated [3 + 3] cyclization has been utilized for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, showcasing a facile route to functionalized compounds from readily available substrates (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. X-ray diffraction studies, for instance, have been employed to study the crystal structures of similar compounds, providing insights into their conformational flexibility and potential utility as building blocks for lead optimization programs (Feskov et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds often include studies on their reactivity, stability, and interactions with biological targets. For example, the synthesis and cytotoxic activity of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been explored, highlighting significant cytotoxic activity against various human tumor cell lines (Vosooghi et al., 2010).
properties
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-20(16-10-12-23(13-11-16)21(25)17-5-3-6-17)22-14-18-9-8-15-4-1-2-7-19(15)26-18/h1-2,4,7,16-18H,3,5-6,8-14H2,(H,22,24)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHBTKVTHFQAI-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)NCC3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)NC[C@H]3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylcarbonyl)-N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.